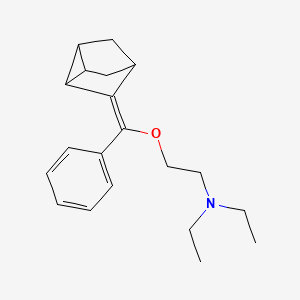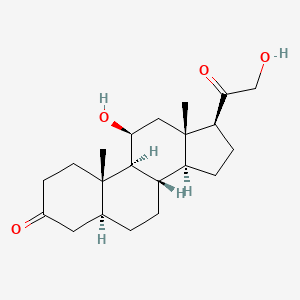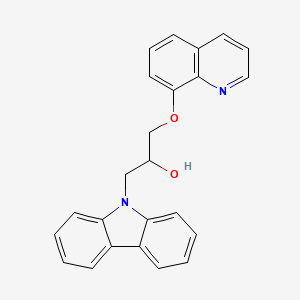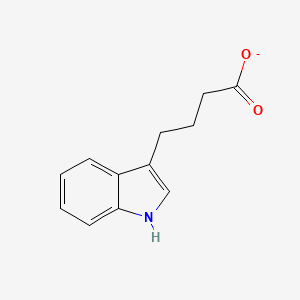
Kojibiose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Kojibiose is a disaccharide composed of two glucose molecules linked by an α-1,2 glycosidic bond . It is a product of the caramelization of glucose and is also found in honey, albeit in small quantities (approximately 3%) . This compound has a mild sweet taste and a low-calorie count, making it a potential sugar substitute . Additionally, it possesses prebiotic properties, which can benefit intestinal flora .
準備方法
Synthetic Routes and Reaction Conditions: Kojibiose can be synthesized through enzymatic methods. One approach involves the use of sucrose phosphorylase (SPase) expressed in Bacillus subtilis . The optimal reaction conditions for this compound synthesis catalyzed by recombinant SPase include 0.5 M sucrose, 0.5 M glucose, 0.02 U enzyme/mg all substrates, pH 7.0, 50°C, and 30 hours . Another method involves the dextransucrase-catalyzed synthesis of a galactosyl-derivative of this compound, followed by hydrolysis with β-galactosidase .
Industrial Production Methods: Industrial production of this compound is challenging due to its complex synthesis process. recent advancements in biotechnological processes have made it more feasible. For instance, the use of recombinant enzymes and optimized reaction conditions has improved the yield and purity of this compound .
化学反応の分析
Types of Reactions: Kojibiose undergoes various chemical reactions, including hydrolysis and phosphorylation. It can be hydrolyzed by this compound hydrolase, an enzyme that specifically targets this compound and α-1,2-oligoglucans . Additionally, this compound can participate in phosphorylation reactions catalyzed by this compound phosphorylase, resulting in the formation of D-glucose and β-D-glucose 1-phosphate .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include sucrose, glucose, and specific enzymes such as sucrose phosphorylase and this compound hydrolase . The reactions typically occur under mild conditions, such as neutral pH and moderate temperatures (around 50°C) .
Major Products Formed: The major products formed from the reactions involving this compound include D-glucose, β-D-glucose 1-phosphate, and various oligosaccharides .
科学的研究の応用
Kojibiose has a wide range of scientific research applications due to its unique properties. In the field of chemistry, it is used as a substrate for studying enzyme specificity and activity . In biology and medicine, this compound is recognized for its prebiotic properties, promoting the growth of beneficial intestinal bacteria such as Bifidobacterium and lactic acid bacteria . It also exhibits potential as an inhibitor of α-glucosidase, which could be useful in developing treatments for conditions like diabetes . In the food industry, this compound is explored as a low-calorie sweetener and a functional ingredient in various products .
作用機序
Kojibiose exerts its effects primarily through its interaction with specific enzymes and bacteria. It inhibits the activity of α-glucosidase I, an enzyme involved in carbohydrate digestion, thereby reducing glucose absorption . Additionally, this compound serves as a proliferation factor for beneficial intestinal bacteria, enhancing gut health . The molecular targets and pathways involved include the inhibition of α-glucosidase and the promotion of bacterial growth in the gut .
類似化合物との比較
Kojibiose is unique among disaccharides due to its α-1,2 glycosidic bond and its specific prebiotic properties. Similar compounds include other disaccharides such as maltose (α-1,4 glycosidic bond) and cellobiose (β-1,4 glycosidic bond). Unlike this compound, these disaccharides do not exhibit the same level of prebiotic activity or the ability to inhibit α-glucosidase .
特性
IUPAC Name |
3,4,5,6-tetrahydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(17)8(18)5(2-14)22-12-11(21)10(20)9(19)6(3-15)23-12/h2,4-13,15-21H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDOWFGHCNHPQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![N-(2,3-dihydro-1H-inden-5-yl)-2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)thio]acetamide](/img/structure/B1230095.png)
![N-[(4-chlorophenyl)methyl]-3-(1-ethyl-5-methyl-4-pyrazolyl)-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B1230096.png)

